molecular formula C8H17NO3S B2427778 N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide CAS No. 2137530-62-0

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide

Cat. No.: B2427778
CAS No.: 2137530-62-0
M. Wt: 207.29
InChI Key: LRBCBCWPLCRTCF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . The compound features an oxirane ring, which is a three-membered cyclic ether, and a sulfonamide group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide typically involves the reaction of tert-butylamine with an epoxide-containing sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxirane ring and a sulfonamide group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications .

Properties

IUPAC Name

N-tert-butyl-2-(oxiran-2-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)5-4-7-6-12-7/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBCBCWPLCRTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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